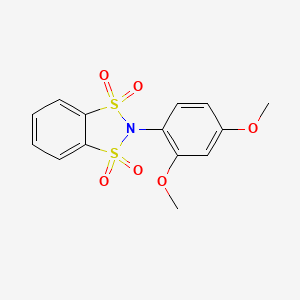
2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethoxyphenyl)-1,3,2-benzodithiazole 1,1,3,3-tetraoxide: is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHNOS
Molecular Weight: 233.269 g/mol
This compound belongs to the class of benzodithiazoles , which are heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of dithiazole rings makes it intriguing for various applications.
準備方法
Synthetic Routes:
-
Direct Synthesis
- The compound can be synthesized directly by reacting 2,4-dimethoxyaniline with sulfur and sulfur dioxide in the presence of a suitable oxidizing agent.
- The reaction proceeds through cyclization to form the benzodithiazole ring system.
-
Cascade Reactions
- A cascade reaction involving multiple steps can also yield this compound.
- For example, starting from 2,4-dimethoxyaniline, one can perform a series of reactions involving sulfur, sulfur dioxide, and other reagents to construct the benzodithiazole core.
Industrial Production:
- While not widely produced on an industrial scale, research laboratories often synthesize this compound for specific applications.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions due to the presence of oxygen atoms.
Reduction: Reduction reactions may also occur, converting the tetraoxide to other derivatives.
Substitution: Substitution reactions at the phenyl and methoxy groups are possible.
Common Reagents: Sulfur, sulfur dioxide, oxidizing agents, reducing agents.
Major Products: Various derivatives, including mono- and di-substituted benzodithiazoles.
科学的研究の応用
Chemistry: Used as a building block for designing novel organic materials.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
作用機序
- 正確なメカニズムは、現在も盛んに研究されています。
- 潜在的な分子標的と経路は、さらなる調査が必要です。
類似化合物との比較
類似化合物:
特性
分子式 |
C14H13NO6S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
2-(2,4-dimethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H13NO6S2/c1-20-10-7-8-11(12(9-10)21-2)15-22(16,17)13-5-3-4-6-14(13)23(15,18)19/h3-9H,1-2H3 |
InChIキー |
BPORWRPWYDOIDF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213807.png)
![5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213823.png)
![[3-Amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](3-bromophenyl)methanone](/img/structure/B11213835.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213837.png)
![Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11213850.png)
![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11213852.png)
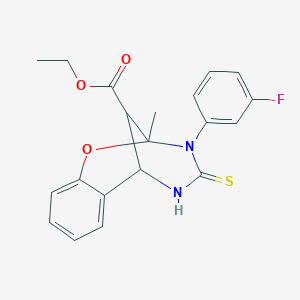
![11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11213857.png)
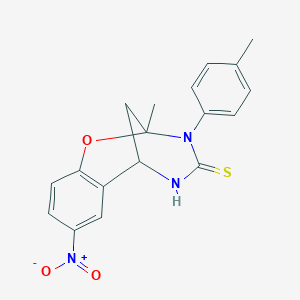
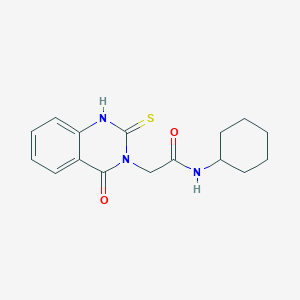
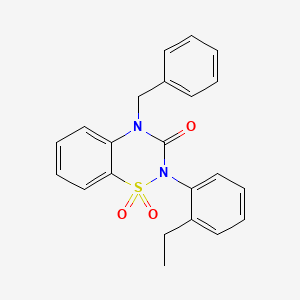
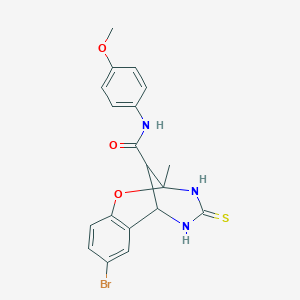
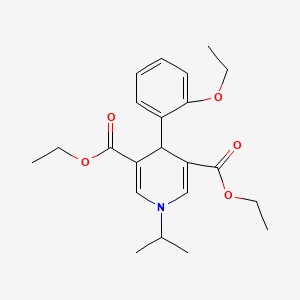
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11213894.png)
